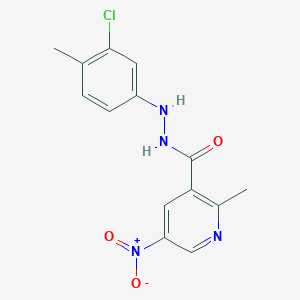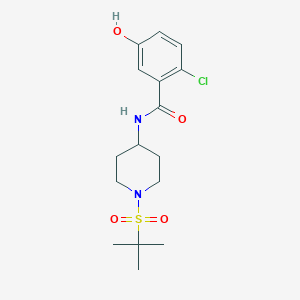![molecular formula C18H20N4O2 B7056850 6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056850.png)
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a benzoxazinone core, which is a bicyclic structure containing both benzene and oxazine rings, and is functionalized with a piperazine ring substituted with a pyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzoxazinone intermediate reacts with piperazine.
Pyridine Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the benzoxazinone core, leading to the formation of N-oxides or quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as heating or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, due to its ability to modulate neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways, helping to elucidate mechanisms of action of various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzothiazin-3-one: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazine ring.
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-2-one: Differing in the position of the carbonyl group within the benzoxazinone core.
Uniqueness
The uniqueness of 6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one lies in its specific substitution pattern and the presence of the pyridine-piperazine moiety, which imparts distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18-13-24-16-5-4-14(11-15(16)20-18)12-21-7-9-22(10-8-21)17-3-1-2-6-19-17/h1-6,11H,7-10,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNNXRGIEFAAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Oxan-4-yl)-2-oxoethyl]-1,3,4-thiadiazol-2-one](/img/structure/B7056772.png)
![ethyl 2-[(2-methylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7056790.png)
![6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7056796.png)
![N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide](/img/structure/B7056804.png)
![N-[cyclopropyl(phenyl)methyl]-2-[3-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7056809.png)
![4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide](/img/structure/B7056816.png)
![1-(3,5-Dichloropyridin-2-yl)-4-[(3-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7056823.png)

![N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B7056856.png)
![2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole](/img/structure/B7056873.png)

![N-[(2S,3S)-3-methyl-1-oxo-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]pentan-2-yl]acetamide](/img/structure/B7056879.png)
![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)
